N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide
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Overview
Description
“N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the quinazoline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the cyclooctyl group: This can be done through nucleophilic substitution reactions.
Final acylation step: The phenylacetamide moiety is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetamide moiety.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Biology
Enzyme inhibition: Quinazoline derivatives are known to inhibit various enzymes, making this compound a potential candidate for enzyme inhibition studies.
Medicine
Drug development: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Material science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to enzyme active sites: Inhibiting enzyme activity.
Interacting with receptors: Modulating receptor activity.
Disrupting cellular pathways: Affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Compounds with similar quinazoline cores.
Sulfonamides: Compounds containing the sulfonamide functional group.
Phenylacetamides: Compounds with the phenylacetamide moiety.
Uniqueness
The uniqueness of “N-Cyclooctyl-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamido)-2-phenylacetamide” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
1086136-99-3 |
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Molecular Formula |
C26H32N4O5S |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-cyclooctyl-2-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonylamino]-2-phenylacetamide |
InChI |
InChI=1S/C26H32N4O5S/c1-29-22-16-15-20(17-21(22)25(32)30(2)26(29)33)36(34,35)28-23(18-11-7-6-8-12-18)24(31)27-19-13-9-4-3-5-10-14-19/h6-8,11-12,15-17,19,23,28H,3-5,9-10,13-14H2,1-2H3,(H,27,31) |
InChI Key |
LOCFHNKICGTCPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC(C3=CC=CC=C3)C(=O)NC4CCCCCCC4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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